![molecular formula C13H22N2O5 B6462360 tert-butyl 3-(2-ethoxy-2-oxoacetamido)pyrrolidine-1-carboxylate CAS No. 2549021-72-7](/img/structure/B6462360.png)
tert-butyl 3-(2-ethoxy-2-oxoacetamido)pyrrolidine-1-carboxylate
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Overview
Description
This compound is a building block used as a precursor to the synthesis of thia and oxa-azaspiro . It can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .
Synthesis Analysis
The synthesis of this compound has been reported in the Carreira lab . It is synthesized on a multigram scale and has been employed to introduce a privileged NH -2-pyrrolidone moiety via oxygen, sulfur, and nitrogen atom to partner molecules via Rh II -catalyzed X–H insertion followed by Boc group removal .Molecular Structure Analysis
The molecular formula of this compound is C13H23NO4 . The InChI code is 1S/C13H23NO4/c1-5-17-11(15)8-10-6-7-14(9-10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3 . The molecular weight is 257.33 g/mol .Chemical Reactions Analysis
As mentioned earlier, this compound can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 257.33 g/mol , a refractive index of n20/D 1.474 , and a density of 1.052 g/mL at 25 °C . It has a topological polar surface area of 55.8 Ų .Scientific Research Applications
TBO-Pyr has a variety of potential applications in scientific research. It has been used in studies of enzyme inhibition, drug discovery, and drug development. TBO-Pyr has also been used to study the effects of various compounds on the immune system, as well as to investigate the mechanism of action of drugs. Additionally, TBO-Pyr has been used to study the effects of various compounds on the central nervous system, including the effects of drugs on the neurotransmitters dopamine and serotonin.
Mechanism of Action
Target of Action
The primary targets of “tert-butyl 3-(2-ethoxy-2-oxoacetamido)pyrrolidine-1-carboxylate” are currently unknown . This compound is a unique chemical provided to early discovery researchers
Mode of Action
Biochemical Pathways
It’s reported that this compound can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .
Result of Action
Advantages and Limitations for Lab Experiments
TBO-Pyr has a number of advantages for use in laboratory experiments. It is a highly stable compound, and its structure allows it to interact with a variety of biological targets. Additionally, it is relatively inexpensive and easy to synthesize. However, there are some limitations to its use in laboratory experiments. For example, it is not water-soluble, which can make it difficult to use in certain experiments. Additionally, its effects on certain biological targets may be unpredictable, which can lead to unpredictable results.
Future Directions
There are a number of potential future directions for TBO-Pyr. It could be used in further studies of enzyme inhibition and drug development, as well as in studies of the effects of various compounds on the immune system. Additionally, it could be used to investigate the mechanism of action of drugs on the central nervous system, and to study the effects of various compounds on the neurotransmitters dopamine and serotonin. Finally, it could be used to study the effects of various compounds on the cardiovascular system, as well as to investigate the effects of various compounds on the metabolism.
Synthesis Methods
TBO-Pyr is synthesized through a multi-step reaction involving the use of tert-butyl 3-(2-ethoxy-2-oxoacetamido)pyrrolidine-1-carboxylic acid (TBO-Pyr-Ac) and anhydrous sodium carbonate. The reaction is carried out in a two-phase system consisting of aqueous and organic phases. In the first step, the anhydrous sodium carbonate is added to the aqueous phase, followed by the addition of TBO-Pyr-Ac. The reaction is then heated to reflux for 30 minutes, and the resulting product is purified by column chromatography. The final product is a white solid with a melting point of 150°C.
properties
IUPAC Name |
tert-butyl 3-[(2-ethoxy-2-oxoacetyl)amino]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-5-19-11(17)10(16)14-9-6-7-15(8-9)12(18)20-13(2,3)4/h9H,5-8H2,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGQWCCEEQPDFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1CCN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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